Camiglibose Camiglibose Camiglibose is a glucopyranoside and inhibitor of alpha-glucosidase with antihyperglycemic activity. Camiglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.
Brand Name: Vulcanchem
CAS No.: 127214-23-7
VCID: VC21228691
InChI: InChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1
SMILES: COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O
Molecular Formula: C13H25NO9
Molecular Weight: 339.34 g/mol

Camiglibose

CAS No.: 127214-23-7

Cat. No.: VC21228691

Molecular Formula: C13H25NO9

Molecular Weight: 339.34 g/mol

* For research use only. Not for human or veterinary use.

Camiglibose - 127214-23-7

Specification

Description Camiglibose is a glucopyranoside and inhibitor of alpha-glucosidase with antihyperglycemic activity. Camiglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.
CAS No. 127214-23-7
Molecular Formula C13H25NO9
Molecular Weight 339.34 g/mol
IUPAC Name (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol
Standard InChI InChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1
Standard InChI Key UEZIBPZHJNOZNX-CDTKKYFSSA-N
Isomeric SMILES CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O
SMILES COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O
Canonical SMILES COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O

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